rac,cis-Milnacipran Hydrochloride
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Overview
Description
rac,cis-Milnacipran Hydrochloride is a racemic mixture of the cis isomers of milnacipran. Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and major depressive disorder . It is known for its balanced reuptake inhibition of both serotonin and norepinephrine, which makes it unique among SNRIs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac,cis-Milnacipran Hydrochloride involves several steps. One common method starts with the cyclopropanation of a suitable precursor, followed by amination and subsequent resolution of the racemic mixture to obtain the desired cis isomers . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclopropanation and amination steps.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The use of water as a solvent in some steps aligns with green chemistry principles, minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
rac,cis-Milnacipran Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
rac,cis-Milnacipran Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of SNRI mechanisms and interactions.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Primarily used in the treatment of fibromyalgia and major depressive disorder.
Mechanism of Action
rac,cis-Milnacipran Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic membrane. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors . The compound does not significantly interact with other monoamines or receptors, making it relatively selective in its action .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: Another SNRI with a different selectivity ratio for serotonin and norepinephrine reuptake.
Duloxetine: An SNRI with additional effects on dopamine reuptake.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Uniqueness
rac,cis-Milnacipran Hydrochloride is unique due to its balanced inhibition of serotonin and norepinephrine reuptake, which is not as pronounced in other SNRIs. This balance is thought to contribute to its efficacy in treating fibromyalgia and major depressive disorder .
Properties
Molecular Formula |
C16H25ClN2O |
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Molecular Weight |
296.83 g/mol |
IUPAC Name |
(1R,2S)-N,N-diethyl-2-(methylaminomethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-18(5-2)15(19)16(11-14(16)12-17-3)13-9-7-6-8-10-13;/h6-10,14,17H,4-5,11-12H2,1-3H3;1H/t14-,16+;/m1./s1 |
InChI Key |
SCNNGOIUMUZQEQ-XMZRARIVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CNC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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